2-(Chlormethyl)-3-methylpyridin

Übersicht

Beschreibung

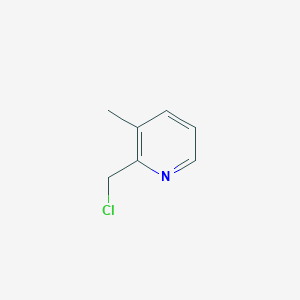

2-(Chloromethyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the second position and a methyl group at the third position. It is used in various chemical reactions and has applications in different fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: 2-(Chloromethyl)-3-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is used in the development of drugs targeting specific biological pathways, particularly those involving pyridine derivatives.

Industry:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chloromethylation of 3-methylpyridine: One common method involves the chloromethylation of 3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: Industrially, the compound can be synthesized through similar chloromethylation processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution Reactions: 2-(Chloromethyl)-3-methylpyridine can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can also participate in oxidation reactions, where the methyl group can be oxidized to a carboxyl group, and reduction reactions, where the pyridine ring can be hydrogenated to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions typically occur under basic conditions and may require heating.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.

Oxidation: Products include pyridine carboxylic acids.

Reduction: Products include piperidine derivatives.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as chloromethyl cations. These intermediates can undergo various transformations depending on the reaction conditions and the nature of the nucleophiles or electrophiles involved. In biological systems, the compound can interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-Chloromethylpyridine: Similar in structure but lacks the methyl group at the third position.

3-Chloromethylpyridine: Similar in structure but has the chloromethyl group at the third position instead of the second.

2-Methylpyridine: Similar in structure but lacks the chloromethyl group.

Uniqueness: 2-(Chloromethyl)-3-methylpyridine is unique due to the presence of both a chloromethyl group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications.

Biologische Aktivität

2-(Chloromethyl)-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloromethyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. Its unique structure allows it to interact with various biological targets, making it significant in medicinal chemistry and pharmacology.

- Molecular Formula : C7H8ClN

- Molecular Weight : 143.59 g/mol

- CAS Number : 13058683

- Structural Characteristics : The presence of the chloromethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, which can lead to various biological effects .

The biological activity of 2-(Chloromethyl)-3-methylpyridine is primarily attributed to its ability to interact with cellular components:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, thereby altering enzymatic activity.

- Receptor Modulation : It can bind to receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that 2-(Chloromethyl)-3-methylpyridine exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Studies have explored the compound's anticancer properties, particularly its effects on tumor cell lines. For instance, a bioassay conducted on Fischer 344 rats and B6C3F1 mice showed that while there was no significant increase in tumor incidence, some dose-related effects were observed, indicating potential cytotoxicity at higher concentrations .

Carcinogenicity Studies

A notable study assessed the carcinogenic potential of 2-(Chloromethyl)pyridine hydrochloride. Administered at varying doses over an extended period (99 weeks), the study found no significant positive associations between dosages and mortality or tumor incidence in treated rats or mice. However, a slight increase in subcutaneous fibromas was noted in male rats at higher doses, suggesting a need for further investigation into its long-term effects .

Pharmacological Applications

The compound is also being investigated as a building block for new therapeutic agents. Its derivatives have shown promise in drug discovery, particularly in developing treatments for infections and cancer due to their ability to target specific biological pathways.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQHBXNPVQOISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516694 | |

| Record name | 2-(Chloromethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-43-9 | |

| Record name | 2-(Chloromethyl)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Chloromethyl)-3-methylpyridine in the synthesis of novel anticancer agents?

A1: 2-(Chloromethyl)-3-methylpyridine serves as a crucial building block in synthesizing a series of chalcone derivatives bearing isoxazole moieties []. These derivatives were designed as potential anticancer agents. Specifically, 2-(Chloromethyl)-3-methylpyridine, derived from the drug lansoprazole (also known as lansoprazole), reacts with various aryl aldehydes to yield fluoro-containing chalcones. These chalcones are then subjected to microwave irradiation-assisted cyclization with hydroxylamine to produce the desired isoxazole-chalcone conjugates.

Q2: What are the notable findings regarding the anticancer activity of the synthesized compounds derived from 2-(Chloromethyl)-3-methylpyridine?

A2: The research highlights that the synthesized isoxazole-chalcone conjugates, derived from 2-(Chloromethyl)-3-methylpyridine, exhibited promising anticancer activity []. Specifically, compounds designated as 4h and 4i demonstrated significant potency against Leukemia RPMI-8226 and Non-Small Cell Lung Cancer HOP-92 cell lines. These findings suggest that incorporating the 2-(Chloromethyl)-3-methylpyridine moiety into the structure of these novel compounds contributes to their anticancer properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.